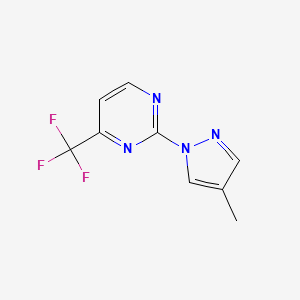
2-(4-methyl-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methyl-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that features both a pyrazole and a pyrimidine ring. The presence of a trifluoromethyl group in its structure makes it particularly interesting for various applications in pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group is known for its ability to enhance the metabolic stability and lipophilicity of compounds, making them more effective in their respective applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Formation of the Pyrimidine Ring: The pyrimidine ring is usually formed by the reaction of a β-dicarbonyl compound with an amidine.
Coupling of the Rings: The final step involves the coupling of the pyrazole and pyrimidine rings, often facilitated by a base such as potassium carbonate in a polar solvent like dimethyl sulfoxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Oxidation of the methyl group can lead to the formation of carboxylic acids or aldehydes.
Reduction: Reduction of the pyrimidine ring can yield dihydropyrimidine derivatives.
Substitution: Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学研究应用
2-(4-methyl-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s ability to interact with biological targets makes it useful in the study of enzyme inhibition and receptor binding.
Medicine: Its metabolic stability and lipophilicity make it a promising candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation.
作用机制
The mechanism of action of 2-(4-methyl-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and metabolic stability, allowing it to effectively inhibit or activate its targets. The pyrazole and pyrimidine rings provide additional sites for interaction, further enhancing the compound’s efficacy.
相似化合物的比较
Similar Compounds
- 2-(4-Methylpyrazol-1-yl)-5-(trifluoromethyl)pyrimidine
- 2-(4-Methylpyrazol-1-yl)-4-(difluoromethyl)pyrimidine
- 2-(4-Methylpyrazol-1-yl)-4-(trifluoromethyl)quinoline
Uniqueness
2-(4-methyl-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidine stands out due to the specific positioning of the trifluoromethyl group on the pyrimidine ring, which enhances its metabolic stability and lipophilicity. This unique structure allows for more effective interactions with biological targets, making it a valuable compound in various applications.
属性
IUPAC Name |
2-(4-methylpyrazol-1-yl)-4-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4/c1-6-4-14-16(5-6)8-13-3-2-7(15-8)9(10,11)12/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REERUKPMCZJTNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=NC=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2777242.png)
![[2-(Fluoromethyl)-6-oxaspiro[2.5]octan-2-yl]methanamine;hydrochloride](/img/structure/B2777244.png)
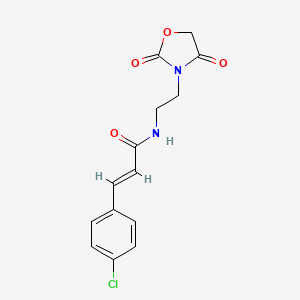
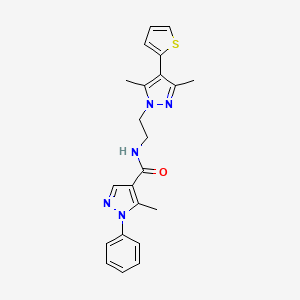
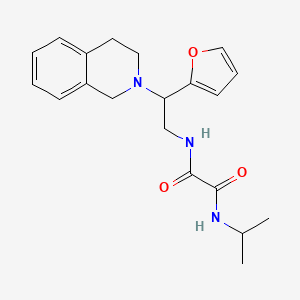
![2-(1H-indol-1-yl)-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]acetamide](/img/structure/B2777250.png)
![1-(4-ethoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2777251.png)

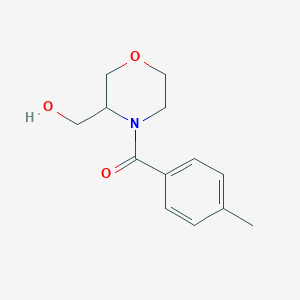
![methylethyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H-pyrano[3,2-b] pyran-3-carboxylate](/img/structure/B2777259.png)
![N-(3-Methylbutyl)-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine](/img/structure/B2777260.png)
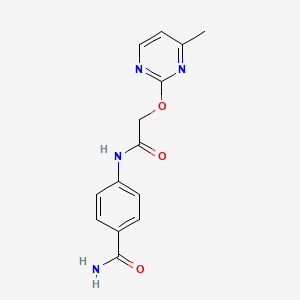
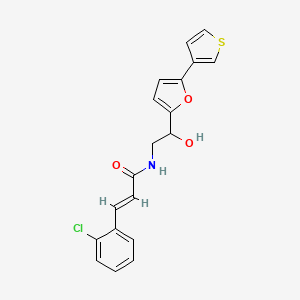
![2-cyclohexyl-N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2777264.png)
